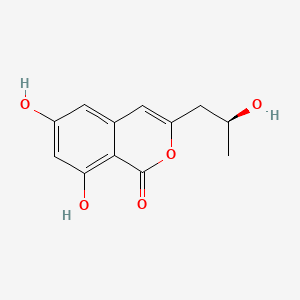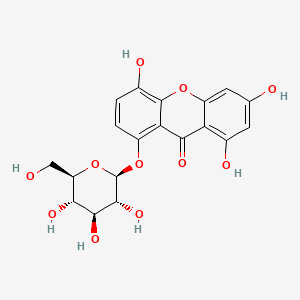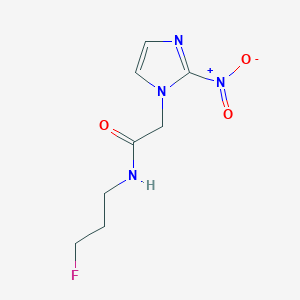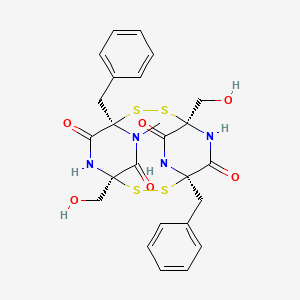
3-脱氧-D-木糖-己糖
描述
3-Deoxy-D-xylo-hexose, also known as 3-Deoxy-D-xylo-hexose, is a useful research compound. Its molecular formula is C6H14O5 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Deoxy-D-xylo-hexose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Deoxy-D-xylo-hexose including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成方法
3-脱氧-D-木糖-己糖及其衍生物一直是碳水化合物化学领域的研究热点。库克和奥弗伦德 (1966) 探索了制备 4-脱氧-D-木糖-己糖的各种方法,并合成了一系列含有 3-或 4-脱氧-D-木糖-己糖基的核苷。他们的研究还包括使用核磁共振和旋光色散测量来研究这些化合物的构型,突出了这些糖的化学多功能性 (Cook & Overend, 1966)。
碳水化合物合成中的酶促反应
施密德等人 (1992) 提出了一种化学酶促法来合成 L-木糖和 2-脱氧-L-木糖-己糖。该工艺利用非手性起始原料和两个酶促反应来引入手性中心,展示了一种创新的碳水化合物合成和修饰方法 (Schmid, Heidlas, Mathias, & Whitesides, 1992)。
结构研究和糖衍生物
在另一项研究中,特龙切和布尔乔亚 (1970) 制备了 3-脱氧-1,2:5,6-二-O-异丙基-3-C-甲硫代亚甲基-α-D-木糖-己呋喃糖的顺式和反式异构体。他们根据核磁共振分配了构型,并描述了一种新型的 4J 偶合,有助于理解糖衍生物的结构 (Tronchet & Bourgeois, 1970)。
3-脱氧糖的分析方法
辛金和阿什韦尔 (1960) 开发了一种灵敏且特异的测定法,用于定量测定 3,6-二脱氧己糖和 3-脱氧糖。这项工作对于生化分析和研究生物系统中的碳水化合物具有重要意义 (Cynkin & Ashwell, 1960)。
生化和生物学相关性
3-脱氧-D-木糖-己糖和相关化合物已显示出在各种生化背景下的相关性。例如,克内希特、费瑟和贝恩斯 (1992) 在人尿液和血浆中检测到 3-脱氧果糖和 3-脱氧葡萄糖酮,表明体内存在美拉德反应的中间阶段。这一发现对理解蛋白质修饰和体内衰老过程具有重要意义 (Knecht, Feather, & Baynes, 1992)。
安全和危害
未来方向
A small library of 3’-deoxy-C3’-substituted xylofuranosyl-pyrimidine nucleoside analogues were prepared by photoinduced thiol-ene addition of various thiols . Several alkyl-substituted analogues elicited promising cytostatic activity in low micromolar concentrations with a slight selectivity toward tumor cells . This highlights that thiol-ene chemistry represents an efficient strategy to discover novel nucleoside analogues with non-natural sugar structures as anticancer agents .
作用机制
Target of Action
3-Deoxy-D-xylo-hexose, also known as 3-Deoxy-D-galactose , is a type of deoxy sugar. It has been found to be a component of nucleosides , which are key building blocks of DNA and RNA. Therefore, its primary targets could be the nucleic acids in a cell, specifically DNA and RNA.
Mode of Action
As a component of nucleosides , it may interact with its targets (DNA and RNA) by being incorporated into their structure during the process of replication or transcription. This could result in changes to the genetic material of the cell.
Biochemical Pathways
3-Deoxy-D-xylo-hexose is involved in the synthesis of nucleosides . It is also a part of the Dahms pathway, where the metabolite 2-keto-3-deoxy-xylonate can be split into glycolaldehyde and pyruvate . In another pathway, xylose is initially isomerized to xylulose, which is further transformed into xylulose-1-phosphate or ribulose-1-phosphate in different recombinant strains .
Pharmacokinetics
Its solubility in dmso, meoh, and h2o suggests that it could be well-absorbed and distributed in the body. Its metabolism and excretion would likely depend on its incorporation into nucleosides and other biochemical pathways.
Result of Action
The molecular and cellular effects of 3-Deoxy-D-xylo-hexose’s action are likely related to its role in the synthesis of nucleosides and its involvement in various biochemical pathways . These effects could potentially influence the genetic material of the cell and various metabolic processes.
生化分析
Biochemical Properties
3-Deoxy-D-xylo-hexose plays a significant role in biochemical reactions, particularly in the biosynthesis of nucleosides and other complex carbohydrates. It interacts with several enzymes, including dehydratases and epimerases, which facilitate its conversion into various derivatives. For instance, 3-deoxy-D-xylo-hexose can be converted into nucleoside derivatives through enzymatic reactions involving nucleoside diphosphate hexoses . These interactions are crucial for the formation of biologically active compounds that participate in cellular processes.
Cellular Effects
3-Deoxy-D-xylo-hexose influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the formation of advanced glycation end-products (AGEs), which are involved in the pathogenesis of several diseases . Additionally, 3-deoxy-D-xylo-hexose can modulate the activity of enzymes involved in carbohydrate metabolism, thereby impacting cellular energy production and storage.
Molecular Mechanism
At the molecular level, 3-deoxy-D-xylo-hexose exerts its effects through specific binding interactions with biomolecules. It can act as a substrate for dehydratases and epimerases, leading to the formation of various deoxy sugar derivatives . These interactions can result in enzyme inhibition or activation, depending on the specific biochemical context. Furthermore, 3-deoxy-D-xylo-hexose can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-deoxy-D-xylo-hexose can change over time due to its stability and degradation properties. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of various by-products . Long-term exposure to 3-deoxy-D-xylo-hexose in in vitro and in vivo studies has revealed its potential to alter cellular functions, including changes in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of 3-deoxy-D-xylo-hexose vary with different dosages in animal models. At low doses, it can enhance cellular functions and promote metabolic activity. At high doses, it may exhibit toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
3-Deoxy-D-xylo-hexose is involved in several metabolic pathways, including the biosynthesis of nucleosides and other complex carbohydrates. It interacts with enzymes such as dehydratases and epimerases, which facilitate its conversion into various derivatives . These metabolic pathways are essential for the production of biologically active compounds that participate in cellular processes.
Transport and Distribution
Within cells and tissues, 3-deoxy-D-xylo-hexose is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake and localization within different cellular compartments . The distribution of 3-deoxy-D-xylo-hexose can influence its biological activity and effectiveness in various therapeutic applications.
Subcellular Localization
The subcellular localization of 3-deoxy-D-xylo-hexose is determined by specific targeting signals and post-translational modifications. These signals direct the compound to specific compartments or organelles, where it can exert its biological effects . Understanding the subcellular localization of 3-deoxy-D-xylo-hexose is crucial for elucidating its role in cellular processes and developing targeted therapeutic strategies.
属性
IUPAC Name |
(2R,3R,5R)-hexane-1,2,3,5,6-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O5/c7-2-4(9)1-5(10)6(11)3-8/h4-11H,1-3H2/t4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIACMUVCHMOMF-HSUXUTPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](CO)O)[C@H]([C@@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70960506 | |
| Record name | 3-Deoxyhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4005-35-0 | |
| Record name | 3-Deoxy-xylo-hexose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004005350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Deoxyhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary effect of 3-deoxy-D-xylo-hexose on liver cells according to the research?
A1: The research investigates the influence of 3-deoxy-D-xylo-hexose (also known as 3-deoxy-D-galactose) on the synthesis of glycosaminoglycans (GAGs) in liver cells. [] While the abstract doesn't provide specific results, it suggests that this monosaccharide derivative plays a role in modulating GAG production. GAGs are crucial components of the extracellular matrix and play vital roles in cell signaling, proliferation, and tissue development. Therefore, understanding how 3-deoxy-D-xylo-hexose affects GAG synthesis can provide insights into potential therapeutic applications targeting liver diseases or conditions involving abnormal GAG production.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


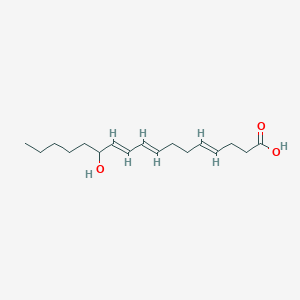
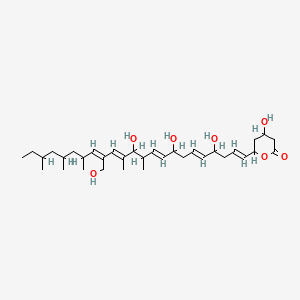

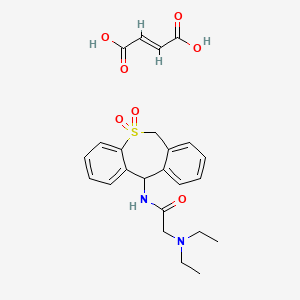
![N-[(E)-(2-methoxyphenyl)methylideneamino]-4-[(2-oxobenzo[cd]indol-1-yl)methyl]benzamide](/img/structure/B1239450.png)
![(8R,12E)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-2-one](/img/structure/B1239451.png)
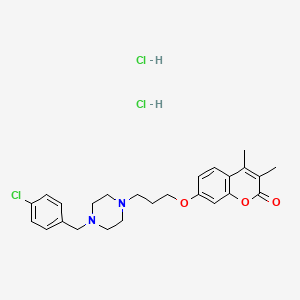
![N-[(E)-1-pyridin-3-ylethylideneamino]furan-2-carboxamide](/img/structure/B1239455.png)


